molecular formula C25H22ClN3O5 B11125306 N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11125306
M. Wt: 479.9 g/mol
InChI Key: TZXCJRYFJSBKNL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a 4-methoxyphenoxy acetyl group and an N-(4-chlorophenyl)acetamide moiety. The quinoxaline scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The compound’s structure integrates both electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxyphenoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C25H22ClN3O5/c1-33-18-10-12-19(13-11-18)34-15-24(31)29-21-5-3-2-4-20(21)28-25(32)22(29)14-23(30)27-17-8-6-16(26)7-9-17/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32)

InChI Key

TZXCJRYFJSBKNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine with Diketones

This method involves condensing o-phenylenediamine with a diketone (e.g., diethyl oxalate) in the presence of a reducing agent. Key steps include:

  • Reaction of o-phenylenediamine with diethyl oxalate : Forms a dihydroxy intermediate.

  • Reduction and cyclization : Using agents like sodium dithionite (Na₂S₂O₄) or SnCl₂/HCl to form the tetrahydroquinoxaline ring.

Example Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
Diethyl oxalateEthanol80°C75–90
Sodium dithioniteWater/EtOHReflux85

Microwave-Assisted Synthesis

Microwave (MW) methods accelerate cyclization and improve yields. For example:

  • MW irradiation : o-Phenylenediamine derivatives react with α-keto acids (e.g., oxalic acid) under MW conditions (150–200°C, 15–30 min).

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to minimal side reactions.

Functionalization: Acylation Reactions

The tetrahydroquinoxaline core is functionalized with the 2-(4-methoxyphenoxy)acetyl and N-(4-chlorophenyl)acetamide groups via acylation.

Acylation at Position 1 with 2-(4-Methoxyphenoxy)acetyl Chloride

  • Preparation of 2-(4-methoxyphenoxy)acetyl chloride : React 4-methoxyphenol with chloroacetyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine).

  • Acylation of tetrahydroquinoxaline : The intermediate reacts with the acetyl chloride in tetrahydrofuran (THF) under reflux.

Reaction Scheme :

Key Conditions :

ParameterValueReference
BaseDIPEA or TEA
SolventTHF or DCM
Temperature60–80°C (reflux)

Formation of N-(4-Chlorophenyl)acetamide Linkage

The acetamide group is introduced via nucleophilic substitution or amidation:

  • Reaction of tetrahydroquinoxaline amine with 4-chloroacetyl chloride : Forms the acetamide bond.

  • Coupling with 4-chloroaniline : Alternatively, the acetamide may be pre-synthesized and attached via displacement reactions.

Critical Factors :

  • Steric hindrance : Bulky substituents on the tetrahydroquinoxaline reduce reaction efficiency.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Optimization and Purification

Yield Enhancement

StrategyImpactReference
Microwave irradiation↑30–50% yield
Catalytic reduction↑Purity (≤95%)
Excess acyl chlorideCompletes acylation

Purification Techniques

MethodEfficiencyReference
Column chromatographyHigh-purity isolation
RecrystallizationRemoves polar impurities

Data-Driven Analysis of Reaction Pathways

Comparative Acylation Efficiency

Acylating AgentYield (%)Purity (%)Reference
2-(4-Methoxyphenoxy)acetyl chloride70–85≥95
4-Chloroacetyl chloride60–7590–92

Impact of Base Selection

BaseReaction Time (h)Yield (%)
DIPEA4–680–85
TEA6–875–80

Case Study: Synthesis of Analogous Compounds

For N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide :

  • Cyclization : o-Phenylenediamine + oxalic acid → tetrahydroquinoxaline.

  • Acylation : React with 2-(2-methoxyphenoxy)acetyl chloride (THF, DIPEA, 70°C).

  • Amidation : Treat with 4-chloroacetamide (DMF, 80°C).

Yield : 65–70% over three steps.

Summary of Key Steps

  • Core synthesis : Cyclization of o-phenylenediamine with diketones.

  • Acylation : Sequential introduction of 2-(4-methoxyphenoxy)acetyl and N-(4-chlorophenyl)acetamide groups.

  • Purification : Chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further modified to enhance their properties and applications .

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound: N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide C25H21ClN3O5 4-Chlorophenyl, 4-methoxyphenoxy acetyl 478.9 g/mol Quinoxaline core; mixed electronic substituents
N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide C17H17N3O3 4-Methoxyphenyl 311.3 g/mol Simpler structure; lacks acetyl-phenoxy group; higher solubility potential
N-(3-nitrophenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide C24H19N4O5 3-Nitrophenyl, 4-methylbenzoyl 443.4 g/mol Nitro group enhances electron deficiency; may improve receptor binding affinity
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C21H17ClN4O2S2 Thieno-pyrimidin core, 4-chlorophenyl 477.0 g/mol Sulfur-containing heterocycle; potential enhanced metabolic stability
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide C18H19N3O3 4-Ethoxyphenyl 325.4 g/mol Ethoxy group increases lipophilicity; may affect membrane penetration

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • In contrast, the 4-ethoxyphenyl group in increases electron density, favoring interactions with polar residues .
  • The 4-methoxyphenoxy acetyl substituent in the target compound provides steric bulk and moderate polarity, which may influence bioavailability. Analogous compounds with smaller substituents (e.g., 4-methylphenyl in ) exhibit lower molecular weights and improved solubility .

Crystallographic and Conformational Analysis

  • Target Compound: Likely adopts a planar amide conformation similar to ’s dichlorophenyl analog, which forms N–H⋯O hydrogen-bonded dimers. The 4-methoxyphenoxy group may introduce torsional strain, altering dihedral angles between aromatic rings compared to simpler analogs .

Biological Activity

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, with the CAS number 1219226-78-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC25H22ClN3O5
Molecular Weight479.9 g/mol
StructureChemical Structure

Biological Activity Overview

The compound exhibits a range of biological activities that are noteworthy:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound demonstrate significant antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to possess strong inhibitory effects against these enzymes, indicating possible therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties : Research indicates that the compound may have anticancer effects, as seen in related studies involving tetrahydroquinoxaline derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially disrupting cellular processes essential for bacterial survival or cancer cell proliferation.
  • Enzyme Binding : The inhibition of enzymes such as AChE suggests that the compound can bind effectively to the active sites of these enzymes, preventing substrate interaction and subsequent enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A study synthesized a series of compounds bearing piperidine moieties and evaluated their antibacterial activity. The findings indicated moderate to strong activity against specific bacterial strains .
  • Enzyme Inhibition Studies : Research on similar compounds demonstrated strong inhibitory activity against urease and AChE. For instance, certain derivatives showed IC50 values indicating potent inhibition .
  • In Vitro Assays : In vitro assays have been employed to assess the cytotoxicity and anticancer potential of related tetrahydroquinoxaline derivatives. These studies often utilize cancer cell lines to evaluate growth inhibition .

Q & A

Q. Table 1. Typical Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield RangeReferences
Quinoxaline Coreo-Phenylenediamine, HCl, reflux, 12 hr60–75%
Acetylation2-(4-Methoxyphenoxy)acetyl chloride, DMAP45–60%
Final Coupling4-Chloroaniline, DCC, CH2Cl2, rt, 24 hr50–65%

Q. Table 2. Key Pharmacological Parameters from Analogous Compounds

Analog StructureTargetIC50 (nM)logPReferences
4-FluorophenoxyEGFR Kinase12.32.5
3-Chlorophenyl5-HT3 Receptor8.73.1

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